molecular formula C9H18FNO B13240758 1-(Azepan-3-yl)-3-fluoropropan-2-ol

1-(Azepan-3-yl)-3-fluoropropan-2-ol

Cat. No.: B13240758
M. Wt: 175.24 g/mol
InChI Key: FMUVDSRISWEKFY-UHFFFAOYSA-N
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Description

1-(Azepan-3-yl)-3-fluoropropan-2-ol is a chemical compound that features a seven-membered azepane ring with a fluorine atom and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-3-yl)-3-fluoropropan-2-ol typically involves the reaction of azepane with a fluorinated alcohol under controlled conditions. One common method includes the nucleophilic substitution reaction where azepane reacts with 3-fluoropropan-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-3-yl)-3-fluoropropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

1-(Azepan-3-yl)-3-fluoropropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role as a building block in drug design.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-3-yl)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-3-yl)methanol: Similar structure but lacks the fluorine atom, leading to different chemical and biological properties.

    3-Fluoropropan-2-ol: Lacks the azepane ring, resulting in different reactivity and applications.

Uniqueness

1-(Azepan-3-yl)-3-fluoropropan-2-ol is unique due to the presence of both the azepane ring and the fluorine atom, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(azepan-3-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H18FNO/c10-6-9(12)5-8-3-1-2-4-11-7-8/h8-9,11-12H,1-7H2

InChI Key

FMUVDSRISWEKFY-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C1)CC(CF)O

Origin of Product

United States

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